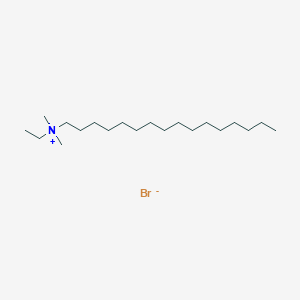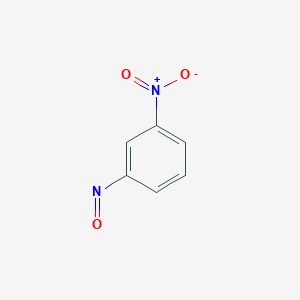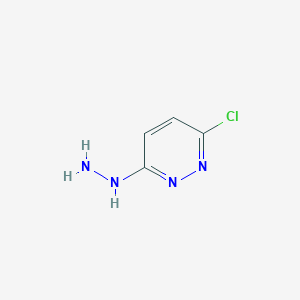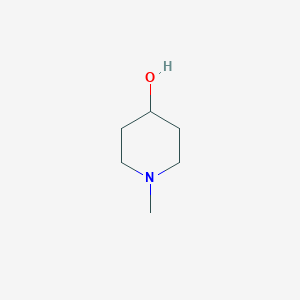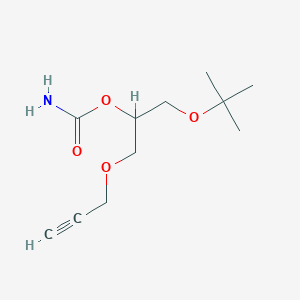
1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate, also known as TBOPPC, is a carbamate derivative that has gained attention for its potential use in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mécanisme D'action
1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate is known to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the nervous system. 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has also been shown to interact with other enzymes and proteins, leading to a range of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to interact with other enzymes and proteins, leading to changes in cell signaling pathways and gene expression. 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has also been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for treating various diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate can be difficult to synthesize and is relatively expensive, which may limit its use in certain experiments. Additionally, 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has a relatively short half-life in vivo, which may limit its use as a drug or therapeutic agent.
Orientations Futures
There are several potential future directions for research on 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate and its potential therapeutic applications. Finally, 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate may have applications in the field of nanotechnology, as a building block for the synthesis of nanoparticles and other nanoscale structures.
Méthodes De Synthèse
The synthesis of 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate involves the reaction of tert-butyl carbamate with propargyl alcohol in the presence of a base catalyst. The resulting product is then treated with 1,3-dibromo-2-propanol to yield 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate. This synthesis method has been optimized and modified to increase the yield and purity of the final product.
Applications De Recherche Scientifique
1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has been used in various scientific research applications, including as a building block for the synthesis of other compounds, as a reagent for the modification of biomolecules, and as a tool for studying enzyme inhibition. 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has also been studied for its potential use as a drug delivery system and as a scaffold for tissue engineering.
Propriétés
Numéro CAS |
16221-56-0 |
|---|---|
Nom du produit |
1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate |
Formule moléculaire |
C11H19NO4 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
[1-[(2-methylpropan-2-yl)oxy]-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C11H19NO4/c1-5-6-14-7-9(16-10(12)13)8-15-11(2,3)4/h1,9H,6-8H2,2-4H3,(H2,12,13) |
Clé InChI |
HKDWHYOQJVZUAB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OCC(COCC#C)OC(=O)N |
SMILES canonique |
CC(C)(C)OCC(COCC#C)OC(=O)N |
Synonymes |
1-(1,1-Dimethylethoxy)-3-(2-propynyloxy)-2-propanol carbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B91074.png)
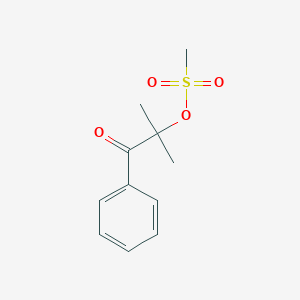
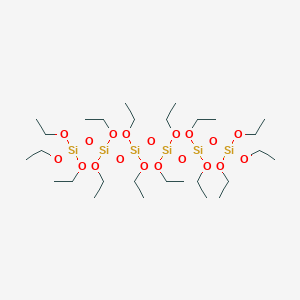
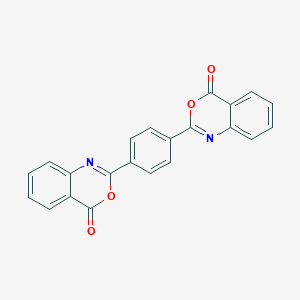
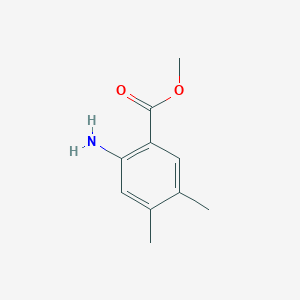
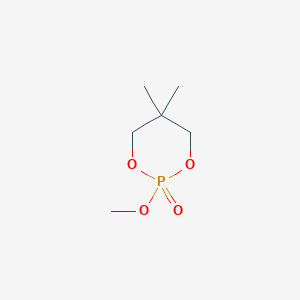
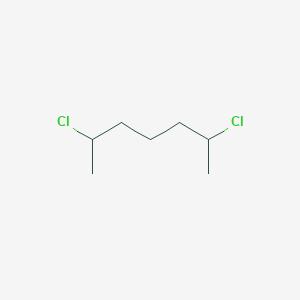
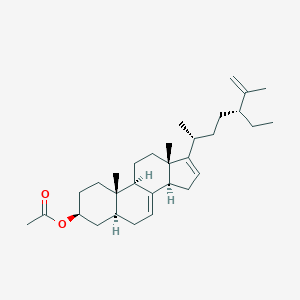
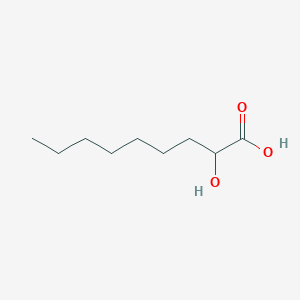
![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)
